N-[(3-methoxyphenyl)methyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide
Description
N-[(3-methoxyphenyl)methyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide is a complex organic compound that belongs to the class of acetamides
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-25-19-9-5-7-17(13-19)14-21-20(24)16-23-12-6-8-18(23)15-22-10-3-2-4-11-22/h5,7,9,13,18H,2-4,6,8,10-12,14-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXISTDZAXMEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2CCCC2CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 3-methoxybenzyl chloride with sodium azide to form 3-methoxybenzyl azide.
Reduction and Formation of Piperidinylmethyl Intermediate: The azide is then reduced to form 3-methoxybenzylamine, which is subsequently reacted with piperidine and formaldehyde to form the piperidinylmethyl intermediate.
Formation of Pyrrolidinylmethyl Intermediate: In parallel, pyrrolidine is reacted with formaldehyde to form the pyrrolidinylmethyl intermediate.
Final Coupling Reaction: The final step involves the coupling of the methoxyphenyl intermediate with the piperidinylmethyl and pyrrolidinylmethyl intermediates under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The piperidinyl and pyrrolidinyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-methoxyphenyl)methyl]-2-[2-(morpholin-1-ylmethyl)pyrrolidin-1-yl]acetamide
- N-[(3-methoxyphenyl)methyl]-2-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]acetamide
- N-[(3-methoxyphenyl)methyl]-2-[2-(piperidin-1-ylmethyl)morpholin-1-yl]acetamide
Uniqueness
N-[(3-methoxyphenyl)methyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
